1H-pyrrolo[2,1-c][1,4]thiazine
Description
Significance of Sulfur-Nitrogen Heterocycles in Chemical Research
Heterocyclic compounds that contain both sulfur and nitrogen atoms are of profound interest in multiple areas of chemical research. google.comrsc.org For decades, these scaffolds have been a cornerstone in the development of new drugs and medicinally active compounds. beilstein-journals.org Their prevalence is due to their unique structural and electronic properties, which allow them to interact with biological targets. acs.orgbeilstein-journals.org
The presence of both a sulfur and a nitrogen heteroatom in a cyclic structure leads to significant changes in its physicochemical characteristics compared to parent carbocyclic compounds. google.combeilstein-journals.org These changes arise from the differences in electronegativity and the availability of unshared electron pairs, which can participate in various chemical interactions. beilstein-journals.org This dual-heteroatom composition is a key feature in many pharmacologically active molecules, including those with antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. acs.orgbeilstein-journals.org
Beyond medicinal chemistry, sulfur-nitrogen heterocycles are crucial in materials science. acs.orggoogle.com Certain aromatic S,N-heterocycles exhibit valuable physicochemical properties relevant to the design of novel materials, such as molecular conductors and magnets. acs.orggoogle.com This has spurred ongoing research into their synthesis and transformations to explore new applications. google.com
Overview of Fused Pyrrole-Thiazine Ring Systems and Related Scaffolds
1H-pyrrolo[2,1-c] nih.govacs.orgthiazine (B8601807) belongs to the broader class of fused heterocyclic systems. In such compounds, two or more rings share two atoms, creating a rigid, polycyclic structure. beilstein-journals.org The fusion of a five-membered pyrrole (B145914) ring and a six-membered 1,4-thiazine ring creates the pyrrolo[2,1-c] nih.govacs.orgthiazine scaffold. The "1,4" designation in thiazine indicates the positions of the sulfur and nitrogen atoms relative to each other in that ring. foodb.ca
This core can be modified in several ways, leading to a variety of related scaffolds. Common variations include:
Benzofused analogues : The addition of a benzene (B151609) ring fused to the thiazine portion of the scaffold creates the tricyclic system known as pyrrolo[2,1-c] nih.govacs.orgbenzothiazine. nih.govacs.orgbeilstein-journals.org These are extensively studied derivatives.
Saturated/Reduced analogues : The parent compound is unsaturated; however, partially or fully saturated versions exist, such as dihydro-, tetrahydro-, and hexahydro-pyrrolo[2,1-c] nih.govacs.orgthiazines. google.comscirp.org These changes from a planar, aromatic-like system to a three-dimensional, flexible one significantly alter the compound's properties.
Oxidized analogues : The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones (S,S-dioxides), which modifies the electronic properties and geometry of the molecule. scirp.org
Substituted analogues : Various functional groups can be attached to the carbon atoms of the pyrrole or thiazine rings, leading to a vast library of derivatives with tailored properties. A notable example includes pyrrolo[2,1-c] nih.govacs.orgbenzothiazine-1,2,4-triones. beilstein-journals.org
These related scaffolds are often explored more extensively than the parent compound due to the synthetic versatility and diverse biological activities they present. beilstein-journals.orgmdpi.com
Historical Context of 1H-pyrrolo[2,1-c]nih.govacs.orgthiazine Research
Research specifically focused on the parent compound, 1H-pyrrolo[2,1-c] nih.govacs.orgthiazine, is notably limited in the scientific literature. foodb.ca However, early studies on its synthesis and properties provide a foundational context.
One of the initial preparations of 1H-pyrrolo[2,1-c] nih.govacs.orgthiazine was reported in a 1990 study by Trapani et al. nih.gov In this research, the compound was synthesized as part of a broader investigation into pyrrolo[2,1-c] nih.govacs.orgbenzothiazines and their potential to bind to benzodiazepine (B76468) receptors. The study concluded that the parent thiazine, along with its benzofused cousins, was essentially devoid of binding affinity for these receptors. nih.gov
A few years later, a 1993 report identified 1H-pyrrolo[2,1-c] nih.govacs.orgthiazine as a novel sulfur-nitrogen heterocyclic flavor constituent, highlighting a potential, albeit different, area of interest for this molecule. researchgate.net Despite these early findings, the parent compound has not been the subject of extensive subsequent investigation. Instead, the focus of the chemical community has largely shifted towards its more complex analogues.
Current Academic Research Landscape for 1H-pyrrolo[2,1-c]nih.govacs.orgthiazine and its Analogues
The current research landscape is dominated by studies on the synthesis, reactivity, and potential applications of analogues of 1H-pyrrolo[2,1-c] nih.govacs.orgthiazine, rather than the parent compound itself. These investigations explore how modifications to the core structure impact its chemical behavior and biological relevance.
A significant area of focus is the synthesis of benzofused derivatives . Researchers have developed various methods to construct the pyrrolo[2,1-c] nih.govacs.orgbenzothiazine skeleton. For instance, a 2013 study detailed a one-pot method for synthesizing 2,3-dihydro-1H-pyrrolo[2,1-c] nih.govacs.orgbenzothiazine 5,5-dioxides. scirp.org This highlights a common strategy of modifying the sulfur atom to a sulfone and using a partially saturated ring system.
Another active area of research involves the reactivity of highly functionalized analogues . A 2023 study explored the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govacs.orgbenzothiazine-1,2,4-triones. beilstein-journals.org In this work, the six-membered 1,4-thiazine ring was transformed into a five-membered 1,3-benzothiazole ring, demonstrating a novel synthetic route to a different class of heterocycles. beilstein-journals.org This showcases the utility of the pyrrolo[2,1-c] nih.govacs.orgthiazine scaffold as a versatile synthetic intermediate.
Structural studies on reduced analogues are also prevalent. The crystal structures of various diethyl dicarboxylate derivatives of hexahydro-1H-pyrrolo[2,1-c] nih.govacs.orgthiazine have been determined. iucr.org These studies provide precise information on the three-dimensional conformations of the fused ring system, revealing that the pyrrole ring often adopts an envelope conformation while the thiazine ring is in a near-chair form. iucr.org Such structural insights are crucial for understanding intermolecular interactions and for designing molecules with specific biological activities. iucr.org
The table below summarizes some of the recent research findings on analogues of 1H-pyrrolo[2,1-c] nih.govacs.orgthiazine.
| Analogue Type | Research Focus | Key Findings | Year |
| Dihydro-pyrrolo[2,1-c] nih.govacs.orgbenzothiazine 5,5-dioxides | One-pot synthesis | A facile method was developed using the interaction of methylenactive (2-fluorophenyl)sulfones with lactim derivatives. scirp.org | 2013 |
| Tetrahydro-1H-pyrrolo-[2,1-c] nih.govacs.orgbenzothiazines | Synthesis and evaluation as enzyme inhibitors | Dihydroxy-substituted derivatives were prepared from ribose and evaluated as potential inhibitors of β-ribosidases. google.com | 2009 |
| 3-Aroylpyrrolo[2,1-c] nih.govacs.orgbenzothiazine-1,2,4-triones | Reactivity (Ring Contraction) | These compounds undergo nucleophile-induced ring contraction to form pyrrolo[2,1-b] nih.govgoogle.combenzothiazoles. beilstein-journals.org | 2023 |
| Hexahydro-1H-pyrrolo[2,1-c] nih.govacs.orgthiazine dicarboxylates | Crystal structure analysis | X-ray crystallography revealed detailed conformations of the fused rings and intermolecular hydrogen bonding patterns. iucr.org | 2021 |
| Pyrrolo[2,1-c] nih.govacs.orgbenzothiazines | Cardiovascular Activity | A 1995 study investigated the synthesis and structure-activity relationships of these analogues for cardiovascular applications. acs.org | 1995 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,1-c][1,4]thiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-2-7-6-9-5-4-8(7)3-1/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFZCLWJOUSWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2C=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335584 | |
| Record name | 1H-pyrrolo[2,1-c][1,4]thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1H-Pyrrolo[2,1-c][1,4]thiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51568-37-7 | |
| Record name | 1H-Pyrrolo[2,1-c][1,4]thiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51568-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-pyrrolo[2,1-c][1,4]thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[2,1-c][1,4]thiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 48 °C | |
| Record name | 1H-Pyrrolo[2,1-c][1,4]thiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 1h Pyrrolo 2,1 C 1 2 Thiazine and Its Derivatives
Established Synthetic Routes to the 1H-pyrrolo[2,1-c]beilstein-journals.orgresearchgate.netthiazine Core
The fundamental 1H-pyrrolo[2,1-c] beilstein-journals.orgresearchgate.netthiazine (B8601807) scaffold can be assembled through several established synthetic pathways. These methods often involve the formation of the thiazine ring onto a pre-existing pyrrole (B145914) structure or the simultaneous construction of both rings.
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like pyrrolothiazines in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. For instance, the one-pot, multi-component synthesis of novel tricyclic pyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzoxazines has been reported, showcasing the utility of MCRs in building fused heterocyclic systems. acs.org While this example leads to an oxazine (B8389632) analog, the strategic principles can be extended to the synthesis of the corresponding thiazine derivatives.
One-pot syntheses are highly valued for their efficiency and reduced environmental impact. A notable one-pot method has been developed for the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine 5,5-dioxides. scirp.orgoalib.com This approach involves the reaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole. scirp.orgoalib.com This method provides a facile route to these fused pyrrolothiazine (B1262299) derivatives. scirp.orgoalib.com The reaction conditions and yields for selected derivatives are summarized in the table below.
| Starting Materials | Product | Yield (%) ("one-pot" method) |
| Sulfonylacetonitrile & О-methyllactim | 2,3-Dihydro-1H-pyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-6-carbonitrile 5,5-dioxide | 93 |
| Sulfonylacetonitrile & larger O-methyllactim | 8,9,10,11-Tetrahydro-7H-azepino[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-6-carbonitrile 5,5-dioxides | 85 |
| Methyl [(2-fluorophenyl)sulfonyl]acetate & O-methyllactim | Mixture of E- and Z-isomers of the corresponding enamine | N/A |
| Sulfonylacetone & S-methyllactims | Enamine type products | N/A |
| Sulfonylacetone & sterically hindered lactims | 2-Methyl-1,4-benzoxathiine 4,4-dioxide | N/A |
| Table 1: Examples of One-Pot Syntheses of Fused Pyrrolothiazine Derivatives. scirp.org |
Approaches to Fused Pyrrolothiazine Systems (e.g., Pyrrolo[2,1-c]beilstein-journals.orgresearchgate.netbenzothiazines)
The synthesis of pyrrolothiazines fused with other ring systems, particularly benzothiazines, has been extensively explored. These fused systems are of interest for their potential pharmacological properties. nih.govacs.org
Annulation, the process of building a new ring onto an existing one, is a common strategy for constructing fused heterocyclic systems. The synthesis of pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles, which are structurally related to the target system, can be achieved through the annulation of benzothiazoles with a pyrrole moiety. beilstein-journals.org Another approach involves the annulation of o-aminothiophenol with a pyrrolothiazole moiety. beilstein-journals.org These strategies highlight the versatility of annulation reactions in creating complex heterocyclic architectures. For instance, the reaction of 3-benzoylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-trione with 2,3-dimethylquinoxaline (B146804) leads to the formation of a complex fused system, demonstrating a nucleophilic attack on an electrophilic center of the pyrrolothiazine core. mdpi.com
[3+2] Dipolar cycloaddition reactions are powerful tools for the construction of five-membered rings. This methodology has been applied to the synthesis of various fused polyheterocyclic compounds. mdpi.com In situ generated heteroaromatic N-ylides can react with electron-deficient olefins to afford fused polycyclic systems. mdpi.com Specifically, the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is an effective method for constructing N,S-heterocycles like thiazoles and 1,4-thiazines. researchgate.net An enantioselective synthesis of pyrrolo[1,2-d] beilstein-journals.orgresearchgate.netthiazine-2-carbaldehydes has been achieved using a domino 1,3-dipolar cycloaddition/rearrangement sequence. researchgate.net Furthermore, the intramolecular dipolar cycloaddition of bicyclic münchnones derived from N-acylthiazolidine-4-carboxylic acids provides a route to pyrrolo[1,2-c]thiazole derivatives. core.ac.uknih.gov Interestingly, a pyrrolo[1,2-c] beilstein-journals.orgresearchgate.netthiazine derivative was obtained through a rearrangement of a 1H,3H-pyrrolo[1,2-c]thiazole derivative. core.ac.uknih.gov
A novel synthetic approach to pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles has been developed based on the ring contraction of the 1,4-thiazine ring in 3-aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov This transformation is induced by the action of various nucleophiles such as alkanols, benzylamine (B48309), and arylamines. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov The reaction proceeds through the cleavage of the S-C bond in the 1,4-benzothiazine moiety, followed by an intramolecular cyclization of the resulting intermediate to form the more stable pyrrolo beilstein-journals.orgnih.govbenzothiazole ring system. beilstein-journals.org This method provides a unique pathway to a different, yet related, heterocyclic scaffold.
The reaction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones with different nucleophiles leads to a variety of pyrrolobenzothiazole derivatives, as shown in the table below.
| Nucleophile | Product Type |
| Alkanols | Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole derivatives |
| Benzylamine | Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole derivatives |
| Arylamines | Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole derivatives |
| Table 2: Nucleophile-Induced Ring Contraction Products. beilstein-journals.org |
Thermal Transformation and Decarbonylation Processes
The thermal transformation of 1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netthiazine derivatives, specifically 3-aroylpyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-triones (APBTTs), presents a novel route to complex heterocyclic systems through a cascade of reactions. mdpi.comresearchgate.net Studies have shown that the thermolysis of these compounds does not follow the typical pattern of a single decarbonylation. Instead, it involves an unprecedented cascade of two thermal decarbonylations. mdpi.comresearchgate.net This process leads to the in-situ generation of highly reactive acyl(1,3-benzothiazol-2-yl)ketenes. mdpi.com
Table 1: Thermal Decarbonylation and Cyclodimerization of 3-Aroylpyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-triones (APBTTs)
| Starting Material (APBTT) | Product | Yield (%) | Reference |
|---|---|---|---|
| 3-Benzoylpyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-trione | 2-(1,3-Benzothiazol-2-yl)-4-benzoyl-1-oxo-1H-pyrido[2,1-b] Current time information in Bangalore, IN.mdpi.combenzothiazol-3-yl benzoate | 85 | mdpi.com |
| 3-(4-Chlorobenzoyl)pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-trione | 2-(1,3-Benzothiazol-2-yl)-4-(4-chlorobenzoyl)-1-oxo-1H-pyrido[2,1-b] Current time information in Bangalore, IN.mdpi.combenzothiazol-3-yl 4-chlorobenzoate | 81 | mdpi.com |
| 3-(4-Bromobenzoyl)pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-trione | 2-(1,3-Benzothiazol-2-yl)-4-(4-bromobenzoyl)-1-oxo-1H-pyrido[2,1-b] Current time information in Bangalore, IN.mdpi.combenzothiazol-3-yl 4-bromobenzoate | 91 | mdpi.com |
Derivatization from Precursor Molecules (e.g., Pyrrole-2,3-diones)
A significant synthetic strategy for obtaining derivatives of 1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netthiazine involves the chemical modification of precursor molecules, particularly [e]-fused 1H-pyrrole-2,3-diones (FPDs). researchgate.netbeilstein-journals.orgmdpi.comnih.gov Among these, 3-aroylpyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-triones (APBTTs) have emerged as versatile starting materials. mdpi.com
One of the key transformations of APBTTs is a nucleophile-induced ring contraction. researchgate.netbeilstein-journals.orgnih.gov The reaction of APBTTs with various nucleophiles, such as alkanols and amines (including benzylamine and arylamines), leads to the contraction of the 1,4-thiazine ring. researchgate.netbeilstein-journals.orgnih.gov This process involves the nucleophilic attack at the C4 position of the pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine system, followed by the cleavage of the S5–C4 bond. This sequence forms a 1-(2-thiophenyl)pyrrole derivative as an intermediate, which then undergoes intramolecular cyclization to yield pyrrolo[2,1-b] Current time information in Bangalore, IN.mdpi.combenzothiazoles. beilstein-journals.org
Another derivatization approach involves the reaction of APBTTs with different types of nucleophiles to construct more complex scaffolds. For instance, the reaction of 3-benzoylpyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-trione with 2,3-dimethylquinoxaline results in the formation of 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,4(3aH)-dione. mdpi.com This reaction proceeds via a nucleophilic attack of the enamino-tautomer of 2,3-dimethylquinoxaline on the C3a electrophilic center of the APBTT. mdpi.com
Table 2: Synthesis of 1H-Pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netthiazine Derivatives from Precursor Molecules
| Precursor Molecule | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aroylpyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-triones | Alkanols, Benzylamine, Arylamines | Pyrrolo[2,1-b] Current time information in Bangalore, IN.mdpi.combenzothiazoles | Good | researchgate.netbeilstein-journals.orgnih.gov |
| 3-Benzoylpyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,2,4-trione | 2,3-Dimethylquinoxaline | 3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine-1,4(3aH)-dione | Moderate | mdpi.com |
Stereoselective Synthesis of Chiral 1H-pyrrolo[2,1-c]Current time information in Bangalore, IN.researchgate.netthiazine Derivatives
The development of stereoselective methods for the synthesis of chiral 1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netthiazine derivatives is an area of growing interest due to the importance of enantiomerically pure compounds in various fields.
Organocatalyzed Enantio- and Diastereoselective Methods
While extensive research has been conducted on organocatalyzed reactions, specific applications for the direct enantio- and diastereoselective synthesis of the 1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netthiazine core are not widely reported in the literature. However, significant progress has been made in the synthesis of the isomeric pyrrolo[1,2-d] Current time information in Bangalore, IN.researchgate.netthiazine scaffold using organocatalysis. chemrxiv.orgchemrxiv.orgresearchgate.net
For example, a proline-derived organocatalyst has been successfully employed in the enantio- and diastereoselective synthesis of pyrrolo[1,2-d] Current time information in Bangalore, IN.researchgate.netthiazine-2-carbaldehydes. chemrxiv.orgchemrxiv.orgresearchgate.net This reaction proceeds through a domino [3+2] cycloaddition/rearrangement sequence involving α,β-unsaturated aldehydes and a benzothiazolium salt. chemrxiv.org The process yields highly enantioenriched products with three contiguous stereogenic centers, including a chiral quaternary carbon, in excellent yields and selectivities. chemrxiv.orgchemrxiv.org A one-pot variation of this strategy has also been developed, starting from benzothiazolium salts and α,β-unsaturated aldehydes in the presence of a chiral organocatalyst like (R)-diphenylprolinol trimethylsilyl (B98337) ether, which proceeds through a pyrrolo-thiazine-2-carbaldehyde intermediate. rsc.org Although these methods apply to a different regioisomer, they highlight the potential of organocatalysis for the asymmetric synthesis of related pyrrolothiazine systems.
Chiral Auxiliary and Catalyst-Directed Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While direct applications of chiral auxiliaries for the synthesis of the 1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netthiazine core are limited, related transformations have been reported.
An interesting example involves the synthesis of a chiral pyrrolo[1,2-c] Current time information in Bangalore, IN.researchgate.netthiazine derivative through a rearrangement reaction. core.ac.uknih.gov The synthesis starts with chiral 2-substituted-N-acylthiazolidine-4-carboxylic acids, which serve as chiral precursors. core.ac.uknih.gov These precursors undergo cyclodehydration to form bicyclic münchnones, which then participate in an intramolecular dipolar cycloaddition to yield chiral pyrrolo[1,2-c]thiazole derivatives. core.ac.uknih.gov Subsequently, a pyrrolo[1,2-c] Current time information in Bangalore, IN.researchgate.netthiazine derivative was obtained from one of the pyrrolo[1,2-c]thiazole products upon heating in acetic anhydride. core.ac.uk The stereochemistry of the final product is dictated by the initial chiral center in the thiazolidine (B150603) precursor. The structure of the resulting 3-oxo-4-phenyl-3,4,6,8-tetrahydro-1H-furo[3',4':2,3]pyrrolo[1,2-c] Current time information in Bangalore, IN.researchgate.netthiazine was confirmed by X-ray crystallography. core.ac.uknih.gov
Green Chemistry Principles in Pyrrolothiazine Synthesis
The application of green chemistry principles, such as the use of solvent-free conditions and microwave assistance, is crucial for developing more sustainable synthetic methodologies.
Solvent-Free and Microwave-Assisted Syntheses
The synthesis of thiazine derivatives, including those related to the 1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netthiazine scaffold, has benefited from the application of green chemistry techniques. Microwave-assisted synthesis, in particular, has been shown to accelerate reaction times and, in some cases, improve yields. openmedicinalchemistryjournal.comresearchgate.net
For instance, a rapid, solvent-free method for the preparation of N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides has been developed using microwave irradiation in the presence of potassium carbonate. researchgate.net This approach highlights the potential for applying similar conditions to the synthesis of pyrrolothiazine systems. Additionally, microwave irradiation has been utilized in the synthesis of various 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiol and β-dicarbonyl compounds, often using a solid support like basic alumina. openmedicinalchemistryjournal.com
Furthermore, a "one-pot" method for the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.researchgate.netbenzothiazine 5,5-dioxides has been reported. scirp.orgscirp.org This facile method involves the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole. scirp.orgscirp.org While some steps involve solvents like DMF and 1,4-dioxane, the initial interaction can be carried out under solvent-free conditions. scirp.org One-pot procedures are considered advantageous from a green chemistry perspective as they reduce the number of work-up and purification steps, thereby minimizing solvent waste and energy consumption.
Sustainable Catalytic Approaches (e.g., Metal-Based, Organocatalysis)
The development of sustainable catalytic methods for constructing the 1H-pyrrolo[2,1-c] beilstein-journals.orgrsc.orgthiazine scaffold and its analogues is a significant area of research. These approaches aim to improve efficiency, reduce waste, and provide access to structurally complex molecules under milder conditions. Both metal-based catalysis and organocatalysis have emerged as powerful tools in this endeavor.
Organocatalysis: A notable organocatalytic strategy involves the enantioselective synthesis of pyrrolo[1,2-d] beilstein-journals.orgrsc.orgthiazine-2-carbaldehydes. chemrxiv.org This method utilizes a proline-derived organocatalyst in a domino [3+2] cycloaddition/rearrangement sequence between α,β-unsaturated aldehydes and benzothiazolium salts. chemrxiv.org This process is highly efficient, yielding chiral molecules with three contiguous stereogenic centers, including a quaternary center, in a single step with excellent yields and high enantio- and diastereoselectivity. chemrxiv.org The use of an organocatalyst offers a valuable alternative to transition metal catalysts for controlling the reactivity of benzothiazolium salts. chemrxiv.org While not directly targeting the parent 1H-pyrrolo[2,1-c] beilstein-journals.orgrsc.orgthiazine, this methodology highlights the potential of organocatalysis in creating complex and chiral derivatives of the broader pyrrolothiazine family. chemrxiv.org
Metal-Based Catalysis: Metal catalysts are instrumental in the synthesis of related benzothiazine structures, and these principles can be extended to the pyrrolothiazine core. For instance, copper-catalyzed reactions have proven effective. A convenient method for synthesizing 4H-1,4-benzothiazines involves a CuI-catalyzed coupling between 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate. openmedicinalchemistryjournal.com Similarly, Cu(II)-catalyzed reactions have been employed in the synthesis of other fused pyrrole systems, such as pyrrolo[2,1-f] beilstein-journals.orgrsc.orgchemrxiv.orgtriazin-4(3H)-ones, indicating the broad applicability of copper catalysis in forming such bicyclic heterocycles. nih.gov Palladium catalysis has also been utilized for C-H bond activation to generate complex fused pyrrole systems, offering an efficient route to poly-substituted derivatives. rsc.org
Table 1: Examples of Catalytic Approaches for Pyrrolothiazine and Related Scaffolds
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Proline-derived organocatalyst | α,β-Unsaturated aldehydes, Benzothiazolium salt | Chiral pyrrolo[1,2-d] beilstein-journals.orgrsc.orgthiazine-2-carbaldehydes | Domino [3+2] cycloaddition/rearrangement; High enantioselectivity chemrxiv.org |
| CuI | 2-Amino-5-chlorophenyl disulfide, Ethyl acetylenecarboxylate | 4H-1,4-Benzothiazine derivative | Efficient coupling and cyclization openmedicinalchemistryjournal.com |
| CuCl₂·2H₂O/NaOAc | 4-Oxo-4H-chromene-3-carbaldehyde, 1-Amino-1H-pyrrole-2-carboxamide | Pyrrolo[2,1-f] beilstein-journals.orgrsc.orgchemrxiv.orgtriazin-4(3H)-one | One-pot, two-step synthesis of a related fused pyrrole system nih.gov |
| Graphene oxide | 2-Aminothiophenol, 1,3-Dicarbonyls | Functionalized 1,4-Benzothiazine | Metal-free carbocatalysis; High yields rsc.org |
Functionalization and Derivatization Strategies of the 1H-pyrrolo[2,1-c]beilstein-journals.orgrsc.orgthiazine Scaffold
The functionalization of the pre-formed 1H-pyrrolo[2,1-c] beilstein-journals.orgrsc.orgthiazine ring system is crucial for developing new derivatives with tailored properties. Research has focused on exploiting the reactivity of specific positions on the scaffold, particularly in highly activated trione (B1666649) derivatives.
A significant derivatization strategy involves the reaction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones (APBTTs) with various nucleophiles. beilstein-journals.orgmdpi.comresearchgate.net These APBTTs possess multiple electrophilic centers, with the C3a position being a key site for functionalization. mdpi.com For example, the reaction of an APBTT with 2,3-dimethylquinoxaline proceeds via a nucleophilic attack from the methyl group of the quinoxaline (B1680401) onto the C3a electrophilic center of the pyrrolobenzothiazine. mdpi.comresearchgate.net This yields a complex derivative, 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,4(3aH)-dione, demonstrating a direct method for introducing complex substituents at the C3a position. mdpi.comresearchgate.net
Another powerful strategy involving these trione derivatives is a nucleophile-induced ring contraction. beilstein-journals.orgresearchgate.net The reaction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones with nucleophiles such as alkanols (e.g., methanol), benzylamine, and arylamines can lead to the contraction of the 1,4-thiazine ring. beilstein-journals.orgresearchgate.net This transformation proceeds through the cleavage of the S–C bond within the thiazine moiety, followed by an intramolecular cyclization of the in situ-generated 1-(2-thiophenyl)pyrrole intermediate. beilstein-journals.org The result is the formation of a completely different heterocyclic system, pyrrolo[2,1-b] beilstein-journals.orgmdpi.combenzothiazoles. beilstein-journals.orgresearchgate.net This method effectively uses the pyrrolothiazine scaffold as a template to access other valuable heterocyclic structures.
Table 2: Functionalization and Derivatization of Pyrrolo[2,1-c] beilstein-journals.orgrsc.orgthiazine Derivatives
| Starting Material | Reagent/Nucleophile | Position of Functionalization | Product Type |
|---|---|---|---|
| 3-Benzoylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-trione | 2,3-Dimethylquinoxaline | C3a | 3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,4(3aH)-dione mdpi.comresearchgate.net |
| 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones | Alkanols (e.g., Methanol) | Ring Contraction | Pyrrolo[2,1-b] beilstein-journals.orgmdpi.combenzothiazole derivatives beilstein-journals.orgresearchgate.net |
| 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones | Benzylamine | Ring Contraction | Pyrrolo[2,1-b] beilstein-journals.orgmdpi.combenzothiazole derivatives beilstein-journals.orgresearchgate.net |
| 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones | Arylamines (e.g., Aniline) | Ring Contraction | Pyrrolo[2,1-b] beilstein-journals.orgmdpi.combenzothiazole derivatives beilstein-journals.orgresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3-Dicarbonyls |
| 1-Amino-1H-pyrrole-2-carboxamide |
| 1H-pyrrolo[2,1-c] beilstein-journals.orgrsc.orgthiazine |
| 2,3-Dimethylquinoxaline |
| 2-Amino-5-chlorophenyl disulfide |
| 2-Aminothiophenol |
| 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones |
| 3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,4(3aH)-dione |
| 3-Benzoylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-trione |
| 4,4,6-trisubstituted-5,6-dihydro-4H-1,3-thiazine |
| 4-Oxo-4H-chromene-3-carbaldehyde |
| 4H-1,4-Benzothiazine |
| Aniline |
| Benzylamine |
| Benzothiazolium salt |
| Copper(I) iodide (CuI) |
| Copper(II) chloride dihydrate (CuCl₂·2H₂O) |
| Ethyl acetylenecarboxylate |
| Graphene oxide |
| Methanol |
| Palladium |
| Proline |
| Pyrrolo[1,2-d] beilstein-journals.orgrsc.orgthiazine-2-carbaldehydes |
| Pyrrolo[2,1-b] beilstein-journals.orgmdpi.combenzothiazoles |
| Pyrrolo[2,1-f] beilstein-journals.orgrsc.orgchemrxiv.orgtriazin-4(3H)-ones |
| Sodium acetate (B1210297) (NaOAc) |
Chemical Reactivity and Reaction Mechanisms of 1h Pyrrolo 2,1 C 1 2 Thiazine
Electrophilic and Nucleophilic Reactivity of the Pyrrolothiazine (B1262299) Ring System
The pyrrolothiazine ring system possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The reactivity is highly dependent on the specific substitution pattern and the nature of the reacting species. Fused 1H-pyrrole-2,3-diones, which are structurally related, are known to be polyelectrophilic compounds with up to five distinct electrophilic centers. nih.govbeilstein-journals.org This characteristic is mirrored in certain pyrrolothiazine derivatives.
For instance, in 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-triones, the C4 position, part of a highly reactive thioester group, is identified as the most potent electrophilic center. nih.govbeilstein-journals.org This site is readily attacked by various nucleophiles, including alkanols, benzylamine (B48309), and arylamines. nih.govbeilstein-journals.org This reactivity serves as the initiation step for significant molecular transformations, such as ring contraction.
Conversely, the pyrrole (B145914) moiety of the fused system is susceptible to electrophilic attack. In analogous N-alkyne-substituted pyrrole systems, electrophilic cyclization can be induced by reagents like iodine. beilstein-journals.orgnih.gov The iodine acts as an electrophile, leading to the formation of new heterocyclic structures, demonstrating the ring's ability to react with electrophilic species. beilstein-journals.orgnih.gov
| Reaction Type | Reagent/Substrate | Reactive Site | Product Type | Reference(s) |
| Nucleophilic Attack | Alkanols, Amines | C4-carbonyl (thioester) | Ring-contracted pyrrolobenzothiazoles | nih.govbeilstein-journals.org |
| Nucleophilic Attack | O- and N-nucleophiles | Trifluoromethyl group | Amides, Amidines | researchgate.net |
| Electrophilic Cyclization | Iodine (I₂) | Pyrrole ring / Alkyne side chain | Iodinated pyrrolo-oxazinones | beilstein-journals.orgnih.gov |
Ring Transformations and Rearrangement Reactions
The pyrrolothiazine core and its derivatives are prone to undergo significant structural changes, including ring transformations and rearrangements, often triggered by nucleophiles, heat, or catalysts.
A notable reaction of the pyrrolothiazine system is nucleophile-induced ring contraction. This process has been studied in derivatives such as 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-triones, leading to the formation of the more compact pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole scaffold. nih.govbeilstein-journals.org
The established mechanism for this transformation proceeds through several distinct steps:
Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile (e.g., methanol) on the electrophilic C4-carbonyl carbon of the thiazine (B8601807) ring. beilstein-journals.org
Ring Opening : This attack results in the cleavage of the S5–C4 bond, opening the thiazine ring to form a transient 1-(2-thiophenyl)pyrrole intermediate. nih.govbeilstein-journals.org
Intramolecular Cyclization : The newly formed thiol group (SH) on the intermediate then acts as an internal nucleophile, attacking the C5 atom of the pyrrole-2,3-dione moiety. beilstein-journals.org
Rearrangement : This cyclization affords an intermediate which undergoes a 1,3-prototropic shift to yield the final, stable ring-contracted product. beilstein-journals.org
This mechanism highlights a sophisticated pathway where an external nucleophile triggers a cascade of events leading to a fundamental change in the heterocyclic core. nih.govbeilstein-journals.org Similar base-promoted ring contractions have been observed in related heterocyclic systems, such as the conversion of unsaturated oxazines into pyrroles under the action of DBU in alcohol. mdpi.com
Cascade reactions provide an efficient route to complex molecular architectures from simpler pyrrole-based precursors. These reactions often involve a sequence of intramolecular events that build the final heterocyclic system in a single operation.
A prime example is the visible light-promoted cascade reaction of N-arylpropiolamides with thiophenols, which yields complex sulfur-containing benzo[b]pyrrolo[2,1-c] nih.govrsc.orgoxazine-3,9-diones. nih.gov The proposed mechanism for this transformation involves a radical cascade initiated by a chlorine radical, followed by an ipso-cyclization and a concluding intramolecular Michael addition. nih.gov
Metal-catalyzed cascade reactions are also prevalent. Gold catalysts can activate alkyne functionalities on pyrrole precursors, initiating a cascade that includes intramolecular addition and subsequent reactions to form pyrrolo-oxazin-1-one derivatives. beilstein-journals.org Furthermore, cascade condensation/cyclization sequences involving 2-formyl-1-propargylpyrroles and active methylene (B1212753) compounds serve as a direct method for synthesizing related fused systems like indolizines and pyrrolo[1,2-a]pyrazines. rsc.org
| Reaction Type | Starting Material | Conditions/Catalyst | Key Intermediate(s) | Final Product | Reference(s) |
| Ring Contraction | 3-Aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-trione | Nucleophiles (e.g., MeOH) | 1-(2-thiophenyl)pyrrole | Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole | nih.govbeilstein-journals.org |
| Radical Cascade | N-Arylpropiolamide and Thiophenol | Blue LED, HCl | Sulfur radical, Spiro-intermediate | Benzo[b]pyrrolo[2,1-c] nih.govrsc.orgoxazine-3,9-dione | nih.gov |
| Metal-Catalyzed Cascade | N-Propargylpyrrolecarboxylic acid | Gold(I) or Gold(III) | π-activated alkyne | Pyrrolo-oxazin-1-one | beilstein-journals.org |
| Condensation Cascade | 2-Formyl-1-propargylpyrrole | Base, Active methylene compounds | Allenyl-containing intermediate | Indolizine, Pyrrolo[1,2-a]pyrazine (B1600676) | rsc.org |
Oxidation and Reduction Chemistry of 1H-pyrrolo[2,1-c]nih.govrsc.orgthiazine
The sulfur atom in the thiazine ring is a key site for oxidative chemistry. It can be readily oxidized to form sulfoxides or, under stronger conditions, sulfones. The formation of a diethyl 2,2-dioxo-hexahydro-1H-pyrrolo[2,1-c] nih.govrsc.orgthiazine derivative has been documented, where the "2,2-dioxo" designation confirms the oxidation of the sulfur to a sulfone (SO₂). nih.gov This transformation significantly alters the geometry and electronic properties of the thiazine ring.
Oxidizing agents can also serve as triggers for ring contraction reactions in 1,4-benzothiazine moieties, presenting an alternative pathway to the nucleophile-induced method. nih.govbeilstein-journals.org In studies on polyfunctional pyrroles, reagents like potassium permanganate (B83412) have been shown to regioselectively oxidize certain functional groups, such as a formyl group at the 2-position, without affecting other parts of the molecule. researchgate.net This demonstrates that oxidative transformations can be directed to specific sites within the broader heterocyclic framework.
Cycloaddition and Condensation Reactions
Cycloaddition reactions are powerful tools for constructing the pyrrolothiazine skeleton and related fused systems. The 1,3-dipolar cycloaddition is particularly noteworthy. Mesoionic compounds derived from cyclic N-acyl-α-amino acids can undergo 1,3-dipolar cycloaddition with alkyne dipolarophiles to generate 1H-pyrrolo[1,2-c]thiazoles and other related fused pyrroles. researchgate.net Similarly, triazinium ylides react with electron-poor dipolarophiles in a 1,3-dipolar cycloaddition to furnish polysubstituted pyrrolo[2,1-f] nih.govrsc.orgbeilstein-journals.orgtriazines. nih.gov
Condensation reactions also play a vital role. For example, a cascade reaction initiated by the condensation of 2-formyl-1-propargylpyrroles with active methylene compounds like malononitrile (B47326) or alkyl malonates leads directly to fused bicyclic systems. rsc.org
| Reaction Type | Reactants | Key Features | Product | Reference(s) |
| 1,3-Dipolar Cycloaddition | Mesoionic thiazole (B1198619) derivative + Alkyne | Formation of a pyrrole ring fused to a thiazole | 1H-Pyrrolo[1,2-c]thiazole | researchgate.net |
| 1,3-Dipolar Cycloaddition | Triazinium ylide + Electron-poor dipolarophile | Single-step synthesis of fused system | Polysubstituted pyrrolo[2,1-f] nih.govrsc.orgbeilstein-journals.orgtriazine | nih.gov |
| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC) + Acrylate | Initial formation of a pyrrole ring | Pyrrole derivative | nih.gov |
| Cascade Condensation | 2-Formyl-1-propargylpyrrole + Active methylene compound | Condensation followed by cyclization and aromatization | Indolizine | rsc.org |
Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Pyrrolothiazine Moiety
Achieving selectivity is a critical aspect of synthesis involving polyfunctional heterocyclic systems like pyrrolothiazine.
Chemoselectivity refers to the preferential reaction of one functional group over another. study.com
Regioselectivity is the preference for bond formation at one position over another possible position. study.com
Stereoselectivity involves the preferential formation of one stereoisomer over another. study.com
In reactions on pyrrole-based systems, all three types of selectivity are frequently observed. For example, in the Wittig reaction of 3,5-dichloropyrrole-2,4-dicarboxaldehydes with one equivalent of a triphenylphosphorane, the reaction occurs with high regioselectivity at the 2-formyl group, leaving the 4-formyl group untouched. researchgate.net Similarly, the oxidation of this same substrate with potassium permanganate is also regioselective for the 2-formyl position. researchgate.net
The regioselectivity of intramolecular cyclizations can be influenced by reaction conditions and the nature of the substituents. In the synthesis of pyrrolo[2,1-f] nih.govrsc.orgbeilstein-journals.orgtriazin-4(3H)-ones, the choice of halogen source and the functional groups on the nitrogen atom can direct the cyclization outcome. nih.gov
In 1,3-dipolar cycloaddition reactions, both regio- and diastereoselectivity are common. The reaction of 1,2,4-triazin-1-ium ylides to form pyrrolotriazines can proceed with high levels of both, a phenomenon that can be rationalized and predicted using DFT calculations. nih.gov This control allows for the precise construction of complex, multi-substituted heterocyclic products.
Advanced Structural Characterization and Conformational Analysis of 1h Pyrrolo 2,1 C 1 2 Thiazine Systems
X-ray Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of molecules, providing unequivocal proof of connectivity, configuration, and conformation.
In a detailed study of diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govresearchgate.netthiazine-1,3-dicarboxylate, X-ray diffraction analysis revealed critical structural features of the fused heterocyclic system. nih.gov The analysis confirmed that the five-membered pyrrolo ring adopts an envelope conformation, while the six-membered thiazine (B8601807) ring exists in a near chair conformation. nih.goviucr.org This technique precisely measures bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry in the solid state.
The spatial relationship between the different rings was also quantified. The dihedral angle between the thiazine and pyrrolo rings was found to be 5.6 (2)°, indicating a nearly coplanar arrangement. nih.goviucr.org Furthermore, the study detailed how molecules are arranged in the crystal lattice, noting that they are linked by weak C—H⋯O hydrogen bonds. nih.goviucr.org Such insights into supramolecular features are essential for understanding the physical properties of the compound.
| Crystal Data | Value |
| Compound | Diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govresearchgate.netthiazine-1,3-dicarboxylate |
| Chemical Formula | C₂₂H₂₈NO₆S₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Pyrrolo Ring Conformation | Envelope |
| Thiazine Ring Conformation | Near Chair |
| Dihedral Angle (Thiazine/Pyrrolo) | 5.6 (2)° |
| Dominant Intermolecular Interaction | C—H⋯O Hydrogen Bonds |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of newly synthesized compounds. nih.gov Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of a molecule's chemical formula. miamioh.edu
Tandem mass spectrometry (MS/MS) is used for fragmentation analysis, which provides structural insights by breaking the parent ion into smaller, characteristic fragment ions. nih.govmdpi.com The fragmentation pathways of 1H-pyrrolo[2,1-c] nih.govresearchgate.netthiazine derivatives are highly dependent on the nature and position of their substituents. nih.gov By analyzing the neutral losses and the m/z values of the resulting fragments, chemists can deduce the structure of different parts of the molecule and confirm the identity of substituents. For pyrrole (B145914) derivatives, common fragmentation pathways include the loss of water, aldehydes, or cleavage of the pyrrole moiety itself, depending on the side chains present. nih.gov
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a molecular "fingerprint" and are highly useful for identifying the functional groups present in a compound.
For derivatives of 1H-pyrrolo[2,1-c] nih.govresearchgate.netthiazine, IR spectroscopy can identify characteristic absorption bands for various bonds. For example, C-H stretching vibrations in the pyrrole ring are expected in the 3180-3090 cm⁻¹ region. scialert.net C-N and C-S stretching modes, which are integral to the heterocyclic core, also give rise to characteristic bands. scialert.net In a study of a complex pyrrolothiazole derivative, C-N stretching of the ring system was assigned to bands at 1455 and 1468 cm⁻¹, while C-S stretching appeared around 769-698 cm⁻¹. scialert.net The presence of other functional groups, such as carbonyls (C=O) or cyano (C≡N) groups on substituted analogs, would produce strong and easily identifiable absorptions in the IR spectrum.
Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
When a 1H-pyrrolo[2,1-c] nih.govresearchgate.netthiazine derivative is chiral, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) become powerful tools for assigning its absolute configuration. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.
The bridgehead nitrogen and potential stereocenters on the thiazine ring can impart chirality to the molecule. While trivalent nitrogen atoms typically undergo rapid pyramidal inversion, this can be restricted within a fused ring system, potentially leading to stable, isolable enantiomers. libretexts.orglumenlearning.com Similarly, the sulfur atom in sulfonium (B1226848) salts or sulfoxides can be a stable stereocenter. lumenlearning.comopenstax.org
For a chiral derivative, an experimental ECD spectrum can be obtained and compared with theoretical spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry of the molecule.
Solid-State Characterization Methods (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. scirp.org This technique maps the electron distribution of a molecule in its crystalline environment to generate a unique three-dimensional surface. iucr.org
A detailed Hirshfeld analysis was performed on a crystal of diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govresearchgate.netthiazine-1,3-dicarboxylate. nih.gov The analysis provided a quantitative breakdown of the intermolecular contacts responsible for holding the crystal together. nih.goviucr.org
The key findings from the analysis were:
H···H contacts were the most significant, comprising 67.2% of the total Hirshfeld surface, arising from interactions between methyl and methylene (B1212753) hydrogens. nih.govresearchgate.netiucr.org
O···H/H···O contacts , corresponding to the C-H···O hydrogen bonds, were the next most important, accounting for 18.9% of the surface. researchgate.netiucr.org These appear as distinct red depressions on the d_norm surface map, indicating close contacts. nih.goviucr.org
C···H/H···C interactions contributed 8.9% to the surface area. nih.govresearchgate.netiucr.org
S···H/H···S interactions made up 4.1% of the contacts. nih.goviucr.org
S···O contacts provided the smallest contribution at just 0.8%. nih.goviucr.org
This detailed quantitative picture of intermolecular forces is crucial for understanding crystal packing, stability, and other solid-state properties.
| Intermolecular Contact Type | Percentage of Hirshfeld Surface |
| H···H | 67.2% |
| O···H / H···O | 18.9% |
| C···H / H···C | 8.9% |
| S···H / H···S | 4.1% |
| S···O | 0.8% |
Conformational Analysis of the Fused Ring System
The three-dimensional structure of the 1H-pyrrolo[2,1-c] nih.govfoodb.cathiazine fused ring system is a critical determinant of its chemical reactivity and biological activity. Detailed structural studies, particularly through X-ray crystallography, have provided significant insights into the preferred conformations of this heterocyclic scaffold. The analysis of derivatives of the hexahydro-1H-pyrrolo[2,1-c] nih.govfoodb.cathiazine core reveals specific puckering and spatial arrangements of the constituent pyrrolo and thiazine rings.
In the case of diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govfoodb.cathiazine-1,3-dicarboxylate, crystallographic data demonstrates that the five-membered pyrrolo ring and the six-membered thiazine ring adopt distinct and well-defined conformations. nih.gov
The five-membered pyrrolo ring is found to exist in an envelope conformation . nih.gov This is characterized by four of the ring atoms being approximately coplanar, while the fifth atom, in this instance the nitrogen (N1), is out of the plane. nih.gov The puckering parameters for this ring have been determined to be Q(2) = 0.386 (3) Å and φ(2) = 0.6 (6)°. nih.gov
The six-membered thiazine ring adopts a conformation that is described as a near chair . nih.gov The chair conformation is a common, low-energy arrangement for six-membered rings, minimizing both angular and torsional strain. The specific puckering parameters for the thiazine ring in this derivative were found to be Q = 0.607 (2) Å, θ = 171.65 (19)°, and φ = 306.1 (14)°. nih.gov
The relative orientation of these two fused rings is also a key structural feature. The dihedral angle between the plane of the thiazine ring and the plane of the pyrrolo ring is 5.6 (2)°. nih.gov This small angle indicates that the two rings are nearly coplanar at their junction.
The conformational details are summarized in the tables below.
Table 1: Ring Conformations and Puckering Parameters
| Ring System | Conformation | Puckering Parameter | Value |
| Pyrrolo Ring | Envelope | Q(2) | 0.386 (3) Å |
| φ(2) | 0.6 (6)° | ||
| Thiazine Ring | Near Chair | Q | 0.607 (2) Å |
| θ | 171.65 (19)° | ||
| φ | 306.1 (14)° |
Table 2: Selected Dihedral Angles
| Ring 1 | Ring 2 | Dihedral Angle (°) |
| Thiazine Ring | Pyrrolo Ring | 5.6 (2) |
| Thiazine Ring | Thienyl Ring | 87.92 (7) |
These detailed structural findings provide a foundational understanding of the conformational preferences of the 1H-pyrrolo[2,1-c] nih.govfoodb.cathiazine system, which is essential for rational drug design and the prediction of molecular interactions.
Theoretical and Computational Studies on 1h Pyrrolo 2,1 C 1 2 Thiazine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic architecture of molecules. For the pyrrolo[2,1-c] nih.govnih.govthiazine (B8601807) system, these methods can provide valuable information about its stability, reactivity, and spectroscopic properties. Although specific studies on the parent compound are scarce, research on related structures, such as pyrrolo[2,1-c] nih.govnih.govoxazines, offers transferable insights. For instance, quantum-chemical calculations using methods like CBS-Q//B3 have been employed to evaluate the energy characteristics of reactions involving the formation of the analogous pyrrolo-oxazine ring system.
Molecular Orbital and Frontier Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For the related phenothiazine-containing polymers, Density Functional Theory (DFT) calculations have shown that the incorporation of the phenothiazine (B1677639) unit, which contains a 1,4-thiazine-like moiety, leads to a significant increase in the HOMO energy level by about 0.4 eV. nih.gov This suggests that the sulfur and nitrogen heteroatoms in the 1,4-thiazine ring of 1H-pyrrolo[2,1-c] nih.govnih.govthiazine would also contribute to a higher HOMO energy, enhancing its electron-donating properties. nih.gov Consequently, the ionization potential is lowered, facilitating hole injection and transport in potential electronic applications. nih.gov
Table 1: Hypothetical Frontier Orbital Energies for 1H-pyrrolo[2,1-c] nih.govnih.govthiazine based on Analogous Systems
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 to -0.5 | Electron-accepting orbital, primarily distributed over the pyrrole (B145914) ring and the C=C bond of the thiazine ring. |
| HOMO | -5.5 to -4.5 | Electron-donating orbital, with significant contributions from the nitrogen and sulfur lone pairs. |
| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates moderate to high chemical stability. |
Note: These values are estimations based on data from related heterocyclic systems and are for illustrative purposes.
Charge Distribution and Reactivity Prediction
The distribution of electron density within the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine molecule dictates its reactivity towards electrophiles and nucleophiles. The nitrogen and sulfur atoms are expected to be regions of higher electron density due to their lone pairs, making them susceptible to electrophilic attack. Conversely, the adjacent carbon atoms might be more electrophilic.
DFT studies on analogous systems, such as tetrapyrazinoporphyrazine, have demonstrated how peripheral substitutions can significantly alter the charge distribution and the energies of frontier orbitals. mdpi.com For instance, the substitution with electron-withdrawing groups like chlorine atoms leads to a stabilization of both HOMO and LUMO, with a more pronounced effect on the LUMO, resulting in a smaller HOMO-LUMO gap. mdpi.com This suggests that the reactivity of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine scaffold can be fine-tuned through substitution.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules.
Conformational Dynamics and Stability
While the parent 1H-pyrrolo[2,1-c] nih.govnih.govthiazine is an aromatic system with a relatively planar conformation, its hydrogenated derivatives exhibit more complex conformational landscapes. In a crystal structure study of a substituted hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine derivative, the pyrrolo ring was found to adopt an envelope conformation, while the thiazine ring adopted a near chair conformation. nih.gov The dihedral angle between the mean planes of the two rings was determined to be 5.6 (2)°. nih.gov This deviation from planarity in the saturated system highlights the conformational flexibility that can be expected in non-aromatic derivatives.
Molecular dynamics simulations on related heterocyclic systems, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives, have been used to assess the stability of ligand-protein complexes. mdpi.com Such studies typically analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the dynamic behavior and stability of the molecular system over time. mdpi.comekb.eg
Intermolecular Interaction Analysis
The nature and strength of intermolecular interactions are key to understanding the solid-state packing and macroscopic properties of a compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures.
In the study of the aforementioned hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine derivative, Hirshfeld surface analysis was employed to investigate the intermolecular interactions. nih.gov The analysis revealed that the crystal packing is stabilized by weak C-H···O hydrogen bonds. nih.gov This type of analysis provides a detailed picture of the close contacts between molecules in the crystal, which is crucial for crystal engineering and understanding polymorphism.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. Theoretical studies on the formation of the related pyrrolo[2,1-c] nih.govnih.govoxazine (B8389632) system have been conducted to understand the effect of substituents on the reaction pathway. These studies evaluate the kinetic (free activation energies) and thermodynamic (thermal effects) characteristics of the individual reaction steps, providing a detailed energy profile of the reaction.
Transition State Characterization and Reaction Pathways
There is a notable lack of published research detailing the computational characterization of transition states and the elucidation of reaction pathways involving 1H-pyrrolo[2,1-c] nih.govsciepub.comthiazine. Investigations into the mechanisms of key reactions, such as electrophilic or nucleophilic substitutions, cycloadditions, or ring-opening reactions, have not been reported for the parent compound. Consequently, data on the geometries of transition state structures, their imaginary frequencies, and the intrinsic reaction coordinates connecting reactants to products are not available in the current body of scientific literature.
Energy Profiles and Kinetic Predictions
In the absence of studies on reaction pathways, there are no corresponding reports on the computed energy profiles for reactions involving 1H-pyrrolo[2,1-c] nih.govsciepub.comthiazine. Key thermodynamic and kinetic parameters, such as activation energies, reaction enthalpies, and Gibbs free energies of reaction, have not been computationally determined. As a result, predictions of reaction rates and the feasibility of different chemical transformations involving this specific heterocyclic system cannot be substantiated with theoretical data.
Structure-Reactivity and Structure-Property Relationship Studies (Computational Approaches)
While computational methods like Density Functional Theory (DFT) are powerful tools for understanding structure-reactivity relationships, their application to the parent 1H-pyrrolo[2,1-c] nih.govsciepub.comthiazine is not documented. There are no available studies that systematically correlate the electronic and structural features of this molecule with its chemical reactivity or physical properties. Detailed analyses of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and global reactivity descriptors (e.g., hardness, electrophilicity) are absent from the literature. Consequently, a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model for this specific compound has not been developed.
Pharmacophore Modeling and Ligand Design Principles (Theoretical Aspects)
The development of pharmacophore models is a cornerstone of modern drug discovery. However, for the 1H-pyrrolo[2,1-c] nih.govsciepub.comthiazine scaffold, there are no published theoretical studies that identify and map the essential chemical features responsible for potential biological activity. The process of generating and validating pharmacophore hypotheses, which is crucial for virtual screening and the rational design of new ligands, has not been reported for this parent ring system. Therefore, guiding principles for designing novel, active molecules based on this specific heterocyclic core from a theoretical standpoint are yet to be established.
Exploration of 1h Pyrrolo 2,1 C 1 2 Thiazine As a Chemical Scaffold
Design Principles for Novel Pyrrolothiazine-Based Compounds
The design of new compounds based on the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine (B8601807) scaffold is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, molecular hybridization, and scaffold hopping. The primary goal is to optimize the molecule's interaction with a specific biological target to enhance efficacy and selectivity.
Key design strategies include:
Substituent Modification: The orientation and nature of substituents on the core scaffold are critical. For instance, in the related pyrrolo[1,2-a]pyrazine (B1600676) scaffold, the position of a methoxy (B1213986) group on an attached benzene (B151609) ring was found to be crucial for inhibiting the viability of human lymphoma U937 cells nih.gov. Similarly, for pyrrolothiazine (B1262299) derivatives, strategic placement of functional groups can modulate activity.
Pharmacophore Identification: A critical step in the design process is identifying the essential structural features, or pharmacophores, required for biological activity. In a series of related pyrrolo nih.govnih.govbenzothiazine derivatives that act as calcium channel antagonists, studies identified two key pharmacophores: a substitution at the C-4 position and a substitution on the pyrrole (B145914) ring nih.gov.
Scaffold Alteration: Modifying the core heterocyclic system can lead to significant changes in biological properties. An example of this principle is the alteration of the benzothiazepinone system of diltiazem (B1670644) to a pyrrolo nih.govnih.govbenzothiazine system, which resulted in compounds with a pronounced selectivity for cardiac tissue over vascular tissue nih.gov.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune a compound's activity. This principle is often applied to the pyrrolothiazine scaffold to improve properties like solubility, metabolic stability, and target affinity.
Scaffold Diversity and Combinatorial Chemistry Approaches
To thoroughly explore the chemical space around the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine core, researchers employ strategies that generate large libraries of related compounds. Diversity-oriented synthesis and combinatorial chemistry are powerful tools for this purpose.
Library Construction: The development of chemical libraries with diverse substitution patterns is a key approach. For the analogous pyrrolo[1,2-a]pyrazine core, a chemical library was constructed through regiodivergent electrophilic acylation and aldol (B89426) condensation, allowing for the exploration of a wider chemical territory nih.gov.
Modular Synthesis: A modular or "building block" approach allows for the efficient synthesis of a wide range of derivatives. This involves preparing a series of functionalized pyrrole and thiazine precursors that can be combined in various ways. This strategy facilitates the systematic variation of substituents at multiple positions on the scaffold nih.gov.
Multi-component Reactions (MCRs): MCRs are highly efficient reactions in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The development of MCRs for synthesizing pyrrolothiazine derivatives or related complex heterocycles, such as pyrrolo[2,1-c] nih.govnih.govbenzoxazines, allows for the rapid generation of compound libraries from simple starting materials researchgate.net.
Role of the Pyrrolothiazine Moiety in Complex Heterocyclic Systems
The 1H-pyrrolo[2,1-c] nih.govnih.govthiazine moiety is more than just a passive framework; it plays an active role in defining the structural and electronic properties of the larger molecules in which it is incorporated.
Structural Rigidity and Conformation: The fused bicyclic system imparts significant rigidity to the molecule. X-ray crystallography studies of complex pyrrolothiazine derivatives have shown that the pyrrolo ring can adopt an envelope conformation while the thiazine ring assumes a near chair conformation nih.gov. This defined three-dimensional structure is crucial for orienting substituents into specific vectors for optimal interaction with biological targets. The dihedral angle between the thiazine and pyrrolo rings is typically small, indicating a relatively planar fusion nih.gov.
Modulation of Physicochemical Properties: The presence of both a nitrogen and a sulfur heteroatom influences the molecule's electronic distribution, polarity, and potential for hydrogen bonding nih.gov. These features are critical for solubility, membrane permeability, and molecular recognition at the target site.
Reactive Chemical Hub: The pyrrolothiazine system can act as a reactive intermediate for the synthesis of other complex heterocycles. For example, 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones undergo a nucleophile-induced ring contraction, where the 1,4-thiazine ring is cleaved and re-cyclized to form pyrrolo[2,1-b] nih.govfoodb.cabenzothiazoles beilstein-journals.org. This demonstrates the role of the thiazine portion of the scaffold as a transformable chemical unit.
Application as Building Blocks in Advanced Organic Synthesis
The chemical reactivity of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine scaffold makes it a valuable building block for the construction of more elaborate molecular architectures. Its utility stems from the ability to selectively functionalize different positions on the heterocyclic core.
The pyrrolothiazine framework can serve as a precursor for other important heterocyclic systems. A notable example is the synthesis of pyrrolo[2,1-b] nih.govfoodb.cabenzothiazoles, which are of interest in medicinal chemistry as potential anticancer agents that inhibit centromere-associated protein E (CENP-E) beilstein-journals.org. This transformation is achieved through a ring contraction of a pyrrolo[2,1-c] nih.govnih.govbenzothiazine derivative, showcasing the application of the latter as a synthetic intermediate beilstein-journals.org. The process involves the cleavage of an S–C bond in the 1,4-thiazine ring by a nucleophile, followed by an intramolecular cyclization to form the new 1,3-benzothiazole ring system beilstein-journals.org.
Investigation of Molecular Interactions with Biological Targets (Mechanistic Insights from Chemical Biology)
Understanding how pyrrolothiazine-based compounds interact with their biological targets at a molecular level is fundamental to rational drug design. Chemical biology approaches are used to elucidate these mechanisms. While direct studies on the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine parent compound are limited, research on closely related analogs provides significant insight into their potential molecular interactions.
Derivatives of related pyrrolo-fused heterocyclic systems have been shown to inhibit various enzymes, and their binding modes have been investigated through molecular modeling and biochemical assays. These studies reveal specific non-covalent interactions that are key to their inhibitory activity.
For example, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share a fused pyrrole ring system, have detailed their binding to cyclooxygenase (COX) enzymes nih.gov. The most active COX-2 inhibitor in the series was found to form hydrogen bonds with the amino acid residues Arg120 and Tyr355 within the enzyme's active site. Its position was further stabilized by several hydrophobic interactions nih.gov. Similarly, the most potent COX-1 inhibitor formed hydrogen bonds with Leu531 and engaged in π-sigma and π-alkyl hydrophobic interactions with residues such as Ala527, Val349, and Leu352 nih.gov. These detailed interaction maps are crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.
| Scaffold/Compound Type | Target Enzyme | Key Interacting Residues | Types of Interactions | Source |
|---|---|---|---|---|
| 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione | COX-2 | Arg120, Tyr355 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |
| 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione | COX-1 | Leu531, Ala527, Val349, Leu352 | Hydrogen Bonds, π-sigma, π-alkyl | nih.gov |
| Pyrrolo[2,1-b] nih.govfoodb.cabenzothiazole derivatives | CENP-E | Not specified | Inhibition | beilstein-journals.org |
| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives | VEGFR-2, EGFR | Not specified | Kinase Inhibition | nih.gov |
The interaction of pyrrolothiazine-based compounds with receptors is often characterized using radioligand binding assays and functional studies on isolated tissues. These methods help to quantify the affinity of a ligand for its receptor and its functional effect (e.g., antagonist or agonist).
A study on pyrrolo nih.govnih.govbenzothiazine derivatives, which are structurally related to the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine core, identified them as a novel series of calcium channel antagonists nih.gov. The affinity of these compounds for the calcium channel was determined through radioreceptor assays that measured their ability to inhibit the binding of [3H]nitrendipine, a known calcium channel blocker, in rat heart and cortex homogenates nih.gov. Some of the synthesized compounds showed an affinity equal to or higher than the reference drugs verapamil (B1683045) and diltiazem nih.gov.
Functional studies on isolated guinea pig aorta and left atrium tissues were used to assess the compounds' effects on vascular and cardiac muscle, respectively. These experiments revealed that the pyrrolo nih.govnih.govbenzothiazine system conferred a significant selectivity for cardiac tissue over vascular tissue when compared to diltiazem nih.gov. Such studies are essential for understanding the chemical aspects of receptor-ligand interactions and for establishing the structure-activity relationships that guide the development of tissue-selective drugs.
Molecular Docking and Computational Target Identification
Computational methods, particularly molecular docking and virtual screening, are powerful tools in modern drug discovery for identifying potential biological targets of a chemical scaffold and for predicting the binding affinity and mode of interaction between a ligand and a protein. These in silico techniques play a crucial role in the early stages of drug development by narrowing down the number of compounds for experimental screening and providing insights into their mechanism of action at a molecular level.
A review of the scientific literature indicates a significant scarcity of published research specifically detailing the molecular docking and computational target identification of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine scaffold. The Human Metabolome Database notes that very few articles have been published on 1H-pyrrolo[2,1-c] nih.govnih.govthiazine, underscoring the novelty and underexplored nature of this particular heterocyclic system in computational drug design studies. hmdb.ca
While numerous studies have been conducted on structurally related pyrrolo-fused heterocyclic systems, the direct computational investigation of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine core remains a largely unexplored area. The unique three-dimensional conformation and electronic properties conferred by the fused pyrrole and thiazine rings suggest that this scaffold could present novel interactions with a variety of biological targets. However, without specific studies, any potential targets or binding interactions remain speculative.
Future research efforts could focus on building a virtual library of 1H-pyrrolo[2,1-c] nih.govnih.govthiazine derivatives and employing a range of computational strategies to identify potential protein targets. Such approaches could include:
Reverse Docking: Screening a single 1H-pyrrolo[2,1-c] nih.govnih.govthiazine derivative against a large library of protein binding sites to identify potential targets.
Pharmacophore-Based Screening: Developing a 3D pharmacophore model based on the structural features of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine scaffold and using it to search for complementary protein active sites.
Shape-Based Screening: Utilizing the 3D shape of the scaffold to identify proteins with sterically compatible binding pockets.
The data generated from such computational studies, including predicted binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking), would be invaluable for guiding the synthesis and biological evaluation of novel 1H-pyrrolo[2,1-c] nih.govnih.govthiazine derivatives.
As of the current body of scientific literature, there are no specific data tables or detailed research findings on the molecular docking and computational target identification of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine scaffold to present. The field is open for new investigations to elucidate the therapeutic potential of this heterocyclic system.
Future Directions and Emerging Research Avenues for 1h Pyrrolo 2,1 C 1 2 Thiazine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Future efforts in the synthesis of 1H-pyrrolo[2,1-c] nih.govnih.govthiazine (B8601807) and its derivatives will undoubtedly focus on the principles of green and sustainable chemistry. nih.govnih.gov The development of methodologies that are both efficient and environmentally benign is a paramount goal. nih.gov Key areas of focus will include:
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel will significantly improve efficiency by reducing intermediate purification steps, solvent waste, and energy consumption. semnan.ac.ir
Use of Greener Solvents and Catalysts: The exploration of water, ionic liquids, or deep eutectic solvents as reaction media will be crucial. semnan.ac.ir Furthermore, the development of recyclable and non-toxic catalysts will be a priority. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles, aligning with the goals of green chemistry. nih.govresearchgate.net
| Synthesis Strategy | Key Advantages | Relevant Principles |
| One-Pot Reactions | Reduced waste, time, and energy consumption | Atom economy, step economy |
| Greener Solvents | Lower environmental impact, improved safety | Use of safer solvents |
| Microwave/Ultrasound | Faster reaction times, higher yields | Energy efficiency |
Advanced Catalyst Development for Pyrrolothiazine (B1262299) Transformations
The construction of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine core relies on the efficient formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. acs.orgresearchgate.net Future research will heavily invest in the development of advanced catalytic systems to facilitate these crucial transformations. Promising avenues include:
Transition Metal Catalysis: The use of copper and palladium catalysts, already established in C-N and C-S bond formation, will be further refined. acs.orgnih.gov The focus will be on developing catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under milder reaction conditions.
Photoredox Catalysis: This rapidly evolving field offers novel pathways for bond formation under visible light irradiation, providing a green and powerful tool for accessing complex molecular architectures.
Biocatalysis: The use of enzymes to catalyze key synthetic steps can offer unparalleled selectivity and operate under environmentally friendly aqueous conditions.
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of novel 1H-pyrrolo[2,1-c] nih.govnih.govthiazine derivatives. nih.govacs.org These computational tools can accelerate the research and development process in several ways:
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds, allowing for the in silico screening of large compound libraries. nih.govcmu.edu
Retrosynthesis and Reaction Prediction: AI-powered tools can propose novel and efficient synthetic routes to target molecules, even for complex heterocyclic systems. digitellinc.comengineering.org.cn This can help chemists overcome synthetic challenges and identify more sustainable pathways. synthiaonline.com
Reaction Optimization: ML models can analyze the outcomes of a small number of initial experiments to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, reducing the time and resources required for experimental optimization. cam.ac.ukacs.orgresearchgate.net
| AI/ML Application | Potential Impact on Pyrrolothiazine Chemistry |
| Predictive Modeling | Rapid identification of derivatives with desired properties. |
| Retrosynthesis Prediction | Design of efficient and novel synthetic routes. digitellinc.comengineering.org.cn |
| Reaction Optimization | Accelerated development of high-yielding synthetic protocols. cam.ac.ukacs.org |
Exploration of Novel Chemical Reactivity Modes and Mechanistic Discoveries
A deeper understanding of the intrinsic reactivity of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine scaffold will open doors to new synthetic transformations and applications. Future research will likely focus on:
C-H Functionalization: The direct modification of carbon-hydrogen bonds offers a highly atom-economical approach to introduce new functional groups and build molecular complexity.
Cycloaddition Reactions: The electron-rich pyrrole (B145914) ring and the thiazine moiety may participate in various cycloaddition reactions, providing access to novel polycyclic systems.
Mechanistic Studies: Detailed computational and experimental studies will be crucial to elucidate the mechanisms of known and new reactions involving the pyrrolothiazine core. researchgate.netnih.gov This knowledge will enable the rational design of more efficient and selective synthetic methods.
Expanding the Scope of Pyrrolothiazine Scaffold in Chemical Biology and Materials Science
The unique structural and electronic properties of the 1H-pyrrolo[2,1-c] nih.govnih.govthiazine system suggest its potential for a wide range of applications beyond traditional medicinal chemistry.
Chemical Biology: Pyrrolothiazine derivatives could be developed as fluorescent probes for bioimaging, chemical tools to study biological processes, or as scaffolds for the development of new bioactive compounds.
Materials Science: The presence of both sulfur and nitrogen heteroatoms in a fused aromatic system suggests potential applications in organic electronics. mdpi.com Future research could explore the synthesis of pyrrolothiazine-based conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) materials. rsc.orgtdl.orgkennesaw.edu The unique properties of the sulfur-nitrogen bond could also be harnessed in the development of innovative polymers and materials. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1H-pyrrolo[2,1-c][1,4]thiazine derivatives?
- Methodological Answer : The synthesis often involves cyclization strategies using thioacetamide or transition-state mimic design. For example, chiral thiazines with iminopentitol substructures (e.g., l-lyxo and d-ribo configurations) are synthesized from ribose to mimic enzyme transition states . Gold-catalyzed alkyne cyclization has also been explored for pyrrolo-thiazine frameworks, enabling atom-economic processes . Key steps include regioselective heterocycle formation and stereochemical control using chiral auxiliaries or catalysts.
Q. How is the structural configuration of this compound validated experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemistry and confirms ring fusion patterns. For example, diastereomeric purity in enzyme inhibitors is verified via NOE correlations and coupling constants .
Q. What are the primary biological applications of this compound derivatives?
- Methodological Answer : These compounds are designed as inhibitors for carbohydrate-processing enzymes (e.g., nucleoside hydrolases) through transition-state mimicry . They also show promise in amyloid aggregation inhibition (e.g., α-synuclein and insulin), assessed via Thioflavin T fluorescence assays and TEM imaging .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound analogs for enzyme inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding affinities and stability. For instance, analogs mimicking the ribocationic transition state of ribosidases are prioritized based on docking scores and free-energy perturbation calculations . QSAR models further correlate structural features (e.g., substituent electronegativity) with inhibitory potency.
Q. What experimental strategies address contradictions in bioactivity data across different assay systems?
- Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cell-based) and structure-activity relationship (SAR) studies resolve discrepancies. For amyloid inhibitors, inconsistencies between Thioflavin T assays and cellular toxicity readouts are mitigated by cross-validating with surface plasmon resonance (SPR) to confirm direct target engagement . Batch-to-batch purity analysis (HPLC ≥97%) ensures reproducibility .
Q. How are stereochemical challenges in this compound synthesis resolved for enantioselective applications?
- Methodological Answer : Chiral pool synthesis (e.g., using enantiopure ribose derivatives) or asymmetric catalysis (e.g., organocatalysts for iminium ion formation) ensures stereochemical fidelity . Dynamic kinetic resolution (DKR) during cyclization steps can also enhance enantiomeric excess (ee), monitored via chiral HPLC .
Q. What advanced spectroscopic techniques characterize electronic properties of the thiazine ring?
- Methodological Answer : Ultraviolet-Visible (UV-Vis) spectroscopy identifies π→π* transitions in the conjugated thiazine system. X-ray Photoelectron Spectroscopy (XPS) quantifies nitrogen and sulfur oxidation states, while Electron Paramagnetic Resonance (EPR) probes radical intermediates in catalytic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
